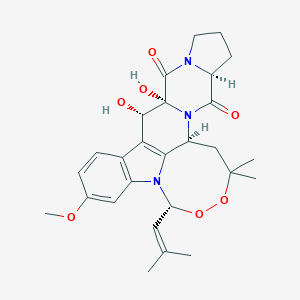

Verruculogen

Descripción

This compound has been reported in Talaromyces verruculosus, Aspergillus fischeri, and other organisms with data available.

This compound is a tremorgenic mycotoxin that has been found in fungi of the genera Penicillium and Aspergillus. It may be found in contaminated cereal crops such as oats, barley, millet, corn and rice. Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of cattle collectively known as "staggers syndromes". (A2976)

complex 6-O-methylindole cpd containing 3 nitrogens; induces tremor; tremorigenic metabolite from Penicillium verruculosum isolated from moldy peanuts; decreases GABA levels in CNS; structure

Propiedades

IUPAC Name |

(9R,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20+,23-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXYHMMJJCTUMY-GWXUGYLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1N2C3=C(C=CC(=C3)OC)C4=C2[C@H](CC(OO1)(C)C)N5C(=O)[C@@H]6CCCN6C(=O)[C@@]5([C@H]4O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894030 | |

| Record name | Verruculogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12771-72-1 | |

| Record name | Verruculogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12771-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verruculogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Tremorgenic Mycotoxin Verruculogen: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by several species of Aspergillus and Penicillium, exerts its potent neurological effects primarily through the modulation of ion channels and neurotransmitter systems. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, with a focus on its well-documented role as a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels and its emerging role as a modulator of the GABAergic system. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Inhibition of BK Channels

The principal molecular target of this compound is the large-conductance Ca2+-activated potassium channel, commonly known as the BK channel or Slo1. These channels are crucial regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone. By inhibiting BK channels, this compound disrupts these processes, leading to the characteristic tremors and other neurological symptoms associated with its toxicity.

Quantitative Data on BK Channel Inhibition

While specific IC50 values for this compound across a range of BK channel subtypes are not extensively documented in publicly available literature, studies on related tremorgenic indole alkaloids, such as Paxilline and Penitrem A, provide valuable insights into the potency of this class of compounds.

| Compound | BK Channel Subunit Composition | IC50 / Ki | Reference |

| Penitrem A | α subunit only | 6.4 nM | [1] |

| α + β1 subunits | 64.4 nM | [1] | |

| Paxilline | Not specified (closed state) | ~10 nM | [2][3] |

| Not specified (open state) | ~10 µM | [2][3] | |

| α subunit (in oocytes) | Ki = 1.9 nM | [4] |

This table summarizes the inhibitory concentrations of tremorgenic mycotoxins structurally and functionally related to this compound on BK channels.

Downstream Signaling Pathway of BK Channel Inhibition

The inhibition of BK channels by this compound leads to a cascade of events that ultimately result in increased neuronal excitability. The primary consequence of BK channel blockade is the reduction of potassium efflux during an action potential, which leads to a prolongation of membrane depolarization.

Modulation of the GABAergic System

Emerging evidence suggests that this compound also impacts the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. While a direct antagonistic effect on GABA-A receptors has been proposed, the most consistent finding is a reduction in GABA levels in the brain.[5]

Effects on Neurotransmitter Levels

Studies have shown that the administration of this compound leads to a decrease in the concentration of GABA in the central nervous system.[5] Concurrently, there is an observed increase in the spontaneous release of excitatory neurotransmitters, glutamate and aspartate. This shift in the balance between inhibitory and excitatory neurotransmission likely contributes significantly to the tremorgenic effects of the toxin.

Putative GABA-A Receptor Antagonism Signaling Pathway

Although direct binding data is currently lacking, a hypothetical antagonistic interaction of this compound with the GABA-A receptor would prevent the influx of chloride ions, thereby reducing the hyperpolarizing effect of GABA and leading to increased neuronal excitability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Characterization

This protocol is adapted from standard electrophysiological techniques for characterizing ion channel modulators.

Objective: To measure the effect of this compound on BK channel currents in a heterologous expression system (e.g., HEK293 cells transfected with the gene for the BK channel α-subunit).

Materials:

-

HEK293 cells expressing the desired BK channel subunits

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/CaEGTA) (pH 7.2 with KOH)

-

This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the toxin.

-

Perform a washout by perfusing with the control external solution.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before, during, and after this compound application.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Generate dose-response curves to determine the IC50 of this compound.

-

HPLC-Based Measurement of GABA and Glutamate in Brain Tissue

This protocol is a generalized method for quantifying amino acid neurotransmitters in brain tissue samples.[6][7]

Objective: To measure the levels of GABA and glutamate in brain homogenates from animals treated with this compound.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector

-

C18 reverse-phase HPLC column

-

Brain tissue from control and this compound-treated animals

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol)

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

-

GABA and glutamate standards

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix a known volume of the supernatant with the OPA derivatizing agent.

-

Allow the reaction to proceed for a defined period at a specific temperature.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the HPLC column.

-

Elute the amino acids using an isocratic or gradient mobile phase.

-

Detect the derivatized amino acids using the fluorescence or electrochemical detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GABA and glutamate standards.

-

Determine the concentration of GABA and glutamate in the brain samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for Characterizing this compound's Mechanism of Action

The investigation of a natural product's mechanism of action, such as this compound, typically follows a multi-step, iterative process.

Conclusion

This compound is a potent neurotoxin that primarily exerts its effects through the high-affinity inhibition of BK channels, leading to increased neuronal excitability. Additionally, its modulation of the GABAergic system, likely through a reduction in GABA levels and potentially through direct receptor antagonism, further contributes to its tremorgenic properties. The detailed experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers investigating this compound and other natural product neurotoxins, and for professionals in the field of drug discovery seeking to understand and potentially harness the activities of such compounds. Further research is warranted to fully elucidate the specific interactions of this compound with various BK channel subtypes and to definitively characterize its effects on GABA-A receptors.

References

- 1. Penitrem A as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 5. This compound: a new substance for decreasing of GABA levels in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amuzainc.com [amuzainc.com]

Verruculogen: A Technical Guide to a Tremorgenic Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen is a potent tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium. This indole alkaloid is a significant concern in agriculture and animal health due to its neurotoxic effects, which are primarily characterized by sustained tremors, ataxia, and convulsions. The primary mechanisms of this compound's toxicity involve the potent inhibition of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels and the modulation of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the core scientific knowledge on this compound, including its quantitative toxicological and pharmacological data, detailed experimental protocols for its study, and visual representations of its mechanisms of action and relevant experimental workflows.

Introduction

This compound is a secondary metabolite of several fungal species, notably Aspergillus fumigatus and Penicillium verruculosum.[1] Its intricate chemical structure, featuring an indole nucleus, contributes to its neurotoxic properties.[1] The toxin's ability to induce a severe tremorgenic syndrome in animals has prompted extensive research into its mechanisms of action, with implications for toxicology, pharmacology, and drug development.[2] Understanding the molecular targets of this compound and the cellular pathways it disrupts is crucial for developing potential therapeutic interventions and for establishing safety thresholds for this mycotoxin in food and feed.

Quantitative Data

The following tables summarize the key quantitative data related to the toxicological and pharmacological effects of this compound.

Table 1: In Vivo Toxicological Data for this compound

| Parameter | Species | Route of Administration | Value | Reference(s) |

| Median Tremorgenic Dose (TD₅₀) | Mouse | Intraperitoneal (i.p.) | 0.92 mg/kg | [2] |

Table 2: In Vitro Pharmacological Data for this compound

| Target | Assay | Preparation | Effect | Value | Reference(s) |

| Maxi-K (BK) Channels | Whole-cell patch clamp | CHO cells expressing Dm Slo | Inhibition | IC₅₀ in the low nM range | [1] |

| GABAergic System | ³⁶Cl⁻ Influx Assay | Rat brain membranes | Inhibition of GABA-induced influx | Qualitative Inhibition | [3] |

| GABAergic System | [³⁵S]TBPS Binding Assay | Rat brain membranes | Inhibition | Qualitative Inhibition | [3] |

Mechanism of Action

This compound's tremorgenic activity is primarily attributed to its dual effects on two critical components of the central nervous system: Maxi-K channels and GABAergic signaling.

-

Inhibition of Maxi-K (BK) Channels: this compound is a potent blocker of Maxi-K channels.[4] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. By inhibiting these channels, this compound leads to prolonged depolarization of neurons, increased neurotransmitter release, and hyperexcitability, which manifests as tremors.

-

Modulation of GABAergic Neurotransmission: this compound also interferes with the inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). It has been shown to inhibit GABA-induced chloride influx in rat brain membranes, suggesting a negative allosteric modulation of the GABAA receptor-ionophore complex.[3] Furthermore, studies have indicated that this compound administration leads to a decrease in GABA levels in the central nervous system of mice.[5] This reduction in inhibitory signaling contributes to the overall neuronal hyperexcitability and the manifestation of tremors.

Signaling Pathway of this compound-Induced Tremorgenesis

References

- 1. researchgate.net [researchgate.net]

- 2. Neurobehavioral studies of tremorgenic mycotoxins this compound and penitrem A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new substance for decreasing of GABA levels in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Verruculogen: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by several species of fungi, most notably from the Penicillium and Aspergillus genera.[1][2][3] As a potent neurotoxin, it elicits significant interest within the scientific community for its intricate chemical architecture and its specific interactions with key components of the central nervous system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Chemical Structure and Properties

This compound is an indole alkaloid characterized by a complex hexacyclic ring system.[4] Its unique structure includes a diketopiperazine moiety, an eight-membered endoperoxide ring, and a prenyl group.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₃N₃O₇ | [4] |

| Molecular Weight | 511.57 g/mol | [4] |

| IUPAC Name | (5R,10S,10aR,14aS,15bS)-10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,12,13,14,14a,15b-octahydro-5H,15H-3,4-dioxa-5a,11a,15a-triazacycloocta[lm]indeno[5,6-b]fluorene-11,15(2H)-dione | N/A |

| CAS Number | 12771-72-1 | [4] |

| Melting Point | 233-235 °C | N/A |

| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide, and chloroform. | N/A |

| Appearance | White crystalline solid | [4] |

Structural Diagram

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that originates from the amino acids L-tryptophan and L-proline. These precursors undergo a series of transformations, including prenylation and oxidative cyclization, to form the intricate hexacyclic structure.

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its tremorgenic effects through a dual mechanism of action primarily targeting the central nervous system. It is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels and also acts as a modulator of the GABA-A receptor.[5]

The inhibition of BK channels leads to neuronal hyperexcitability, while its interaction with GABA-A receptors interferes with inhibitory neurotransmission. This combined action disrupts the delicate balance of neuronal signaling, resulting in the characteristic tremors and motor disturbances.

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound involves the cultivation of a producing fungal strain, such as Penicillium verruculosum, followed by solvent extraction and chromatographic purification.

1. Fungal Culture:

-

Penicillium verruculosum is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) at 25°C for 14-21 days.

2. Extraction:

-

The fungal mycelium and culture medium are harvested and extracted with a polar organic solvent, such as a mixture of methanol, dichloromethane, and ethyl acetate (1:2:3 v/v/v) with 1% formic acid.[2]

-

The extracellular metabolites in the supernatant can be extracted with ethyl acetate.[2]

-

The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete chemical structure.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its chemical formula.

-

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.

Biological Activity Assays

1. In Vivo Tremorgenicity Assay:

-

The tremorgenic activity of this compound is assessed in an animal model, typically mice.

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered intraperitoneally (i.p.) to mice.

-

The intraperitoneal median tremorgenic dose in mice for this compound has been found to be 0.92 mg/kg.[6]

-

Animals are observed for the onset, intensity, and duration of tremors, as well as other signs of neurotoxicity such as ataxia and convulsions.[6]

2. In Vitro Electrophysiology (Patch-Clamp):

-

The effect of this compound on BK channels is studied using the patch-clamp technique on cells expressing these channels (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293).[7][8]

-

Whole-cell or single-channel currents are recorded in response to voltage steps in the presence and absence of this compound in the bath solution.

-

Inhibition of the channel is quantified by the reduction in current amplitude.

3. GABA-A Receptor Binding Assay:

-

The interaction of this compound with the GABA-A receptor can be investigated using radioligand binding assays.[9]

-

Membranes prepared from brain tissue (e.g., rat cortex) are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).[9]

-

The ability of this compound to displace the radioligand is measured, providing information on its binding affinity for the receptor.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. This guide has provided a detailed overview of its chemical and physical properties, biosynthetic origins, and its dual mechanism of action on BK channels and GABA-A receptors. The outlined experimental protocols offer a foundational understanding of the methodologies employed to study this intriguing mycotoxin. Further research into the structure-activity relationships of this compound and its analogs may pave the way for the development of novel pharmacological tools and therapeutic agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of the Tremorgenic Mycotoxins this compound and Fumitremorgin B by Penicillium piscarium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Penicillium verruculosum | CymitQuimica [cymitquimica.com]

- 5. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurobehavioral studies of tremorgenic mycotoxins this compound and penitrem A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Verruculogen's Effect on BK Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular interactions between the mycotoxin verruculogen and large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as Slo1 or KCa1.1. BK channels are crucial regulators of cellular excitability and play significant roles in neuronal firing, smooth muscle contraction, and neurotransmitter release.[1][2] this compound, an indole diterpene alkaloid, is recognized as a potent and selective blocker of these channels, making it a valuable pharmacological tool for studying their function.[1]

Mechanism of Action: State-Dependent Pore Blockade

This compound exerts its inhibitory effect on BK channels through a state-dependent mechanism, preferentially binding to and stabilizing the channel's closed conformation.[3] Structural and functional studies reveal that this compound binding requires the channel to be in a Ca²⁺-free, non-activated state.[3]

The binding site is a pocket located between the S5, pore helix (PH), and S6 transmembrane helices of the channel's pore-forming α-subunit.[4] Upon binding, this compound locks the S6 helix and the associated pore domain in the closed position.[3] This action effectively blocks the conformational changes required for channel opening, thereby precluding K⁺ ion translocation and inhibiting the Ca²⁺-induced activation signal.[3][4] This mechanism is analogous to that of paxilline, another well-characterized BK channel blocker, and studies have identified specific amino acid residues, such as Glycine311 (G311) in the S6 helix, as critical determinants for high-affinity binding of both compounds.[3]

dot

Caption: Mechanism of this compound's inhibitory action on BK channels.

Quantitative Data on this compound-BK Channel Interaction

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key data from dose-response studies.

| Compound | Channel Type | Experimental System | Parameter | Value | Reference |

| This compound | Drosophila Slo (Dm Slo) | Whole-cell patch clamp in CHO cells | IC₅₀ | ~1 µM | [4] |

| This compound | Slo1 | Patch Clamp | Effective Blocking Conc. | 10 nM | [3] |

| Penitrem A | Drosophila Slo (Dm Slo) | Whole-cell patch clamp in CHO cells | IC₅₀ | ~200 nM | [4] |

Experimental Protocols

The primary method for characterizing the effects of this compound on BK channels is patch-clamp electrophysiology . The following outlines a typical whole-cell recording protocol used in these studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire membrane of a single cell.

1. Cell Preparation:

-

A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is transfected to express the specific BK channel α-subunit (e.g., Drosophila Slo) under investigation.[4]

-

Cells are cultured under standard conditions and prepared for electrophysiological recording.

2. Solutions and Electrodes:

-

Extracellular (Bath) Solution: Contains a physiological salt solution (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES) to mimic the extracellular environment. This compound is added to this solution at desired concentrations.

-

Intracellular (Pipette) Solution: Contains a K⁺-based salt solution (e.g., K-gluconate or KCl, HEPES) and a Ca²⁺ buffer (e.g., EGTA) to control the intracellular free Ca²⁺ concentration.

-

Microelectrodes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

3. Recording Procedure:

-

A high-resistance seal (>1 GΩ) is formed between the microelectrode tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

The cell's membrane potential is clamped at a holding potential, typically -70 mV.[4]

4. Voltage Protocol and Data Acquisition:

-

A series of depolarizing voltage steps are applied to activate the BK channels (e.g., from -120 mV to +60 mV in 10 mV increments).[4]

-

The resulting outward K⁺ currents are recorded before (control) and after the application of this compound to the bath solution.[4]

5. Data Analysis:

-

The peak current amplitude at each voltage step is measured.

-

The percentage of current inhibition by this compound is calculated relative to the control current.

-

A dose-response curve is generated by plotting the percentage of inhibition against various concentrations of this compound. This curve is then fitted with an appropriate function (e.g., Hill equation) to determine the IC₅₀ value.[4]

dot

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Model of this compound Interaction

The interaction of this compound with the BK channel can be conceptualized as a logical relationship between channel states. The channel can exist in a closed, open, or drug-bound state. This compound effectively traps the channel in the closed state, preventing its transition to the open state.

dot

Caption: State diagram of BK channel modulation by this compound.

Conclusion

This compound is a powerful inhibitor of BK channels, acting through a well-defined, state-dependent mechanism. It physically occludes the ion conduction pathway by binding to a specific site within the pore domain of the closed channel. This action prevents the conformational changes necessary for channel activation. The detailed understanding of its mechanism, supported by quantitative data from electrophysiological experiments, solidifies this compound's role as an indispensable tool for probing the structure-function relationships of BK channels and for investigating their physiological and pathophysiological roles.

References

An In-depth Technical Guide to the Biosynthesis of Verruculogen in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen, a potent tremorgenic mycotoxin, belongs to the diketopiperazine class of fungal secondary metabolites. Its complex chemical structure, featuring a unique endoperoxide bridge, and its neurological effects have made it a subject of significant interest in the fields of natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in fungi, with a focus on the genetic and enzymatic machinery responsible for its production. The information presented herein is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and professionals involved in the discovery and development of new therapeutic agents.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes typically organized in a contiguous cluster within the fungal genome. In the well-studied fungus Aspergillus fumigatus, this cluster is referred to as the ftm (fumitremorgin) gene cluster, as this compound shares a common biosynthetic origin with other fumitremorgin-type alkaloids. While the exact composition of the gene cluster can vary slightly between different fungal species, the core enzymatic functions are generally conserved.

The Biosynthetic Pathway: From Precursors to this compound

The journey from simple amino acid precursors to the intricate structure of this compound involves a series of enzymatic transformations, each catalyzed by a specific protein encoded within the ftm gene cluster. The pathway can be broadly divided into several key stages:

-

Diketopiperazine scaffold formation: The pathway initiates with the condensation of two amino acids, L-tryptophan and L-proline, to form the diketopiperazine core structure, brevianamide F. This crucial step is catalyzed by a nonribosomal peptide synthetase (NRPS).

-

Prenylation events: The brevianamide F scaffold undergoes one or more prenylation reactions, where a dimethylallyl pyrophosphate (DMAPP) group is attached to the indole ring of the tryptophan moiety. These reactions are catalyzed by prenyltransferases.

-

Oxidative modifications: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, modify the growing molecule. These modifications are essential for the formation of the characteristic polycyclic structure of the fumitremorgin family.

-

Methylation: In some branches of the pathway, a methyl group is added, a reaction catalyzed by a methyltransferase.

-

Final endoperoxide ring formation: The final and defining step in this compound biosynthesis is the formation of the eight-membered endoperoxide ring. This remarkable transformation is catalyzed by a non-heme iron-dependent dioxygenase, this compound synthase.

Below is a DOT language script that visualizes the core biosynthetic pathway of this compound.

The Tremorgenic Mycotoxin Verruculogen: A Technical Guide to its Discovery, Isolation, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen is a potent tremorgenic mycotoxin belonging to the indole alkaloid class, first identified in 1972.[1] Produced by various species of Penicillium and Aspergillus, this secondary metabolite has garnered significant interest due to its unique chemical structure, featuring an eight-membered endoperoxide ring, and its pronounced neurotoxic effects.[2][3] this compound's mechanism of action involves the modulation of several key neurotransmitter systems, making it a valuable tool for neuropharmacological research and a potential starting point for drug discovery programs. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical and biological properties.

Discovery and History

The initial discovery and isolation of this compound were reported in 1972 by Cole and his colleagues from cultures of the fungus Penicillium verruculosum.[1] This was followed by the elucidation of its complex chemical structure in 1974 by Fayos et al., which revealed it to be a unique indole alkaloid.[1][3][4] Subsequent research has identified several other fungal species capable of producing this compound, including Penicillium piscarium, Penicillium raistrickii, and various strains of Aspergillus fumigatus and Aspergillus fischeri.[2][5]

The tremorgenic (tremor-inducing) properties of this compound were quickly recognized as its primary biological effect. This neurotoxicity has been linked to its influence on the central nervous system, specifically its ability to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate while decreasing the levels of the inhibitory neurotransmitter GABA.[1][2] Furthermore, this compound is a potent inhibitor of Ca2+-activated K+ (BK) channels and acts as a cell cycle inhibitor, highlighting its diverse biological activities.[1][2]

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₃N₃O₇ | [3] |

| Molar Mass | 511.57 g/mol | [3] |

| CAS Number | 12771-72-1 | [2] |

| Appearance | White Powder | [3] |

| Melting Point | 230-233°C | [2] |

| Solubility | DMSO, Methanol, Ethanol | [2] |

Table 2: this compound Production in Aspergillus fumigatus

| Isolate Type | Mean Production (mg/mL) | Standard Deviation |

| Airborne | 0.34 | ± 0.16 |

| Clinical | 0.26 | ± 0.19 |

Data from a study on 30 airborne and 33 clinical isolates of A. fumigatus.

Experimental Protocols: Isolation and Purification

The following section details a representative methodology for the isolation and purification of this compound from fungal cultures. This protocol is a composite of methods described in the scientific literature.

Fungal Fermentation

-

Strain Selection: Cultures of Penicillium verruculosum or a known this compound-producing strain of Aspergillus fumigatus are used.

-

Media Preparation: A suitable liquid medium, such as Czapek Dox broth supplemented with 0.5% yeast extract, is prepared and sterilized. For some Penicillium species, the addition of 2% calcium chloride can enhance sporulation and mycotoxin production.

-

Inoculation and Incubation: The sterile medium is inoculated with spores or mycelial fragments of the selected fungal strain. The cultures are incubated at 25°C for 7-14 days with shaking (for submerged cultures) or as static surface cultures. Optimal production of this compound is generally observed at 25°C.

-

Harvesting: After the incubation period, the fungal biomass (mycelium) and the culture filtrate are separated by filtration.

Extraction

-

Mycelial Extraction: The harvested mycelium is dried and then ground to a fine powder. The powdered mycelium is extracted exhaustively with chloroform at room temperature with continuous shaking for 24-48 hours.

-

Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an equal volume of chloroform. This is typically done in a separatory funnel, and the extraction process is repeated three times to ensure complete recovery of the mycotoxin.

-

Solvent Evaporation: The chloroform extracts from both the mycelium and the filtrate are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Thin-Layer Chromatography (TLC): The purity of the crude extract and subsequent fractions is monitored by TLC. Silica gel plates are used as the stationary phase, and a mobile phase of chloroform:methanol (e.g., 9:1 v/v) is employed. This compound can be visualized under UV light.

-

Silica Gel Column Chromatography: The crude extract is purified by column chromatography using silica gel (70-230 mesh) as the stationary phase.

-

The column is packed with silica gel in a non-polar solvent such as hexane.

-

The crude extract, dissolved in a minimal amount of chloroform, is loaded onto the top of the column.

-

Elution is performed using a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

-

Fractions are collected and analyzed by TLC to identify those containing this compound.

-

-

Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure, crystalline this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from fungal cultures.

Simplified Signaling Pathway of this compound's Neurotoxic Action

Caption: A diagram illustrating the key molecular targets of this compound leading to its tremorgenic effects.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Penicillium verruculosum | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Penicillium verruculosum - Wikipedia [en.wikipedia.org]

Neurotoxic Effects of Verruculogen in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by certain species of Penicillium and Aspergillus, is a potent neurotoxin that elicits a characteristic syndrome of tremors, ataxia, and convulsions in animal models. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, with a focus on quantitative data from animal studies, detailed experimental protocols, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neurotoxicology, pharmacology, and drug development.

Introduction

This compound is an indole-diterpenoid mycotoxin that poses a potential threat to animal and human health through the contamination of food and feedstuffs.[1] Its most prominent toxicological feature is the induction of a neurological syndrome characterized by sustained tremors.[2] Understanding the dose-dependent effects, mechanisms of action, and experimental methodologies for studying this compound is crucial for risk assessment and the development of potential therapeutic interventions. This guide summarizes the key findings from preclinical animal studies to provide a detailed technical resource on the neurotoxicity of this compound.

Quantitative Neurotoxic Effects

The neurotoxic effects of this compound have been quantified in various animal models, primarily in rodents. The data consistently demonstrates a dose-dependent increase in the severity of tremors and a decrease in motor function.

Tremorgenic Effects

The hallmark of this compound intoxication is the induction of tremors. The median tremorgenic dose (TD50) provides a standardized measure of this effect.

| Animal Model | Administration Route | Median Tremorgenic Dose (TD50) | Observation | Reference |

| Mice | Intraperitoneal | 0.92 mg/kg | Induction of sustained tremors | [2] |

Effects on Motor Activity

Exposure to this compound leads to a significant depression of spontaneous motor activity and exploratory behavior in animal models.

| Animal Model | Dose (mg/kg, i.p.) | Effect on Motor Activity | Observation Method | Reference |

| Mice | Not specified | Marked depression | Photoactometer | [2] |

| Mice | Not specified | Marked depression of exploratory reflex behaviors | Open field test | [2] |

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible investigation of this compound's neurotoxicity. This section outlines key experimental procedures.

Animal Models and Administration

-

Animal Species: Male Wistar rats and C57BL/6N mice are commonly used models.[3]

-

Administration Route: Intraperitoneal (i.p.) injection is a frequent method for administering this compound to achieve systemic exposure.[2][3]

-

Vehicle: The vehicle for dissolving this compound for injection is often not specified in the available literature but would typically be a biocompatible solvent such as dimethyl sulfoxide (DMSO) followed by dilution in saline.

Experimental workflow for in vivo studies of this compound neurotoxicity.

Assessment of Neurobehavioral Effects

-

Tremor Assessment: While a specific standardized scoring system for this compound-induced tremors is not detailed in the provided search results, a qualitative assessment of the presence, onset, and severity of tremors is typically performed.

-

Spontaneous Motor Activity: Photoactometers are used to quantify general locomotor activity. A reduction in beam breaks indicates a depressive effect on motor function.[2]

-

Exploratory Behavior: The open-field test is used to assess exploratory activity and anxiety-like behaviors. Parameters such as the number of line crossings and time spent in the center of the arena are measured.[2]

Neurochemical Analysis

-

Synaptosome Preparation: To study neurotransmitter release, synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., cerebral cortex, corpus striatum) of treated and control animals. This involves homogenization of the brain tissue in an iso-osmotic sucrose buffer followed by differential centrifugation to pellet the synaptosomes.

-

Neurotransmitter Release Assay: The prepared synaptosomes are then superfused with physiological buffer, and the release of neurotransmitters such as glutamate, aspartate, and GABA into the superfusate is measured, often using high-performance liquid chromatography (HPLC).

GABAA Receptor Binding Assay

-

Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate a membrane fraction rich in GABAA receptors.

-

Binding Assay: The membranes are incubated with a radiolabeled GABAA receptor agonist, such as [3H]muscimol, in the presence and absence of this compound. The amount of radioligand binding is then quantified to determine if this compound competes for the binding site or allosterically modulates agonist binding.

Signaling Pathways in this compound Neurotoxicity

This compound exerts its neurotoxic effects primarily by interfering with inhibitory and excitatory neurotransmission. The key molecular targets are GABAA receptors and large-conductance Ca2+-activated K+ (BK) channels.

Modulation of GABAergic and Glutamatergic Systems

This compound disrupts the delicate balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. In vitro studies using rat cerebrocortical synaptosomes have shown that this compound significantly increases the spontaneous release of the excitatory neurotransmitters glutamate and aspartate.[4] Conversely, it has been suggested to decrease the overall levels of the inhibitory neurotransmitter GABA in the central nervous system.[5] This shift towards increased excitatory signaling is a primary contributor to the observed tremorgenic effects.

Proposed signaling pathway of this compound-induced neurotoxicity.

Interaction with GABAA Receptors and BK Channels

This compound acts as a potent, non-competitive antagonist of the GABAA receptor, likely by binding at or near the chloride channel pore.[6] This inhibition of the primary inhibitory receptor in the brain further contributes to a state of hyperexcitability. Additionally, this compound is a blocker of large-conductance Ca2+-activated K+ (BK) channels.[7] These channels are crucial for repolarizing the neuronal membrane and regulating neuronal firing rates. By blocking BK channels, this compound prolongs neuronal depolarization and enhances neurotransmitter release, exacerbating the excitatory imbalance.

Pharmacokinetics and Metabolism

Studies in rats have shown that intravenously administered radiolabeled this compound is rapidly distributed to a wide range of body tissues within minutes.[8][9] It is then quickly taken up by the liver and extensively metabolized.[8][9] The primary metabolite is the related tremorgen TR-2, along with a desoxy derivative of this compound.[8][9] These metabolites are then excreted primarily via the biliary route.[8][9] The rapid metabolism and clearance of this compound may explain the relatively short duration of the tremorgenic syndrome observed in animal models.

Histopathology

Currently, there is a lack of specific information in the reviewed literature regarding the histopathological changes in the brain following this compound administration. While other neurotoxins are known to cause neuronal degeneration, necrosis, and inflammatory reactions, further research is needed to determine if this compound induces similar structural damage in the central nervous system.

Conclusion

This compound is a potent tremorgenic mycotoxin that disrupts neuronal function by altering the balance of excitatory and inhibitory neurotransmission. Its primary mechanisms of action involve the enhanced release of excitatory amino acids, antagonism of GABAA receptors, and blockade of BK channels. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the neurotoxic effects of this compound. Future studies should focus on obtaining more detailed dose-response data for behavioral and neurochemical effects, establishing a standardized tremor scoring system, and investigating the potential for this compound-induced histopathological changes in the brain. A deeper understanding of these aspects will be critical for assessing the risks posed by this mycotoxin and for the development of effective countermeasures.

References

- 1. Quantification of tremor in rats induced by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Modulation of GABA-gated Chloride Ion Flux in Rat Brain by Acute and Chronic Benzodiazepine Administration 1 | Semantic Scholar [semanticscholar.org]

- 4. Molecular modeling of the GABA/GABA(B) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. amuzainc.com [amuzainc.com]

- 7. Demystifying the Molecular Basis of Pyrazoloquinolinones Recognition at the Extracellular α1+/β3- Interface of the GABAA Receptor by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

Verruculogen as a GABA-A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Verruculogen and the GABA-A Receptor

This compound is an indole-diterpene alkaloid known for its neurotoxic effects, primarily causing tremors in vertebrates. Its mechanism of action is largely attributed to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound's antagonistic action on the GABA-A receptor disrupts this inhibitory signaling, leading to a state of neuronal hyperexcitability that manifests as tremors. Understanding the specifics of this interaction is crucial for both toxicological studies and for the potential development of novel pharmacological tools to probe GABAergic neurotransmission.

Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist of the GABA-A receptor. This means that it does not bind to the same site as the endogenous ligand, GABA. Instead, it is believed to bind to a site within or near the chloride ion channel pore of the receptor complex. This is supported by evidence that this compound inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that specifically labels the convulsant binding site located within the ionophore.

By binding to this allosteric site, this compound is thought to induce a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its recognition site. This effectively blocks the inhibitory chloride current, leading to a disinhibition of neuronal activity.

Quantitative Data on this compound's Antagonism

Table 1: Inhibition of [³⁵S]TBPS Binding by this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | Data not available | Rat Brain Membranes | (Gant et al., 1987) |

| Ki | Data not available | Rat Brain Membranes | (Calculated from IC50) |

Table 2: Inhibition of GABA-Induced Chloride Influx by this compound

| Parameter | Value | Experimental System | Reference |

| IC50 | Data not available | Rat Brain Microsacs | (Gant et al., 1987) |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for assessing GABA-A receptor antagonism.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize this compound as a GABA-A receptor antagonist. These are based on standard methodologies in the field.

[³⁵S]TBPS Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace the binding of [³⁵S]TBPS from the convulsant site of the GABA-A receptor.

Materials:

-

Rat whole brain membranes (synaptosomal P2 fraction)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl

-

[³⁵S]TBPS (specific activity ~80-120 Ci/mmol)

-

This compound stock solution (in DMSO)

-

Non-specific binding control: 10 µM cold TBPS or picrotoxin

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the resulting pellet (P2 fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In test tubes, combine:

-

100 µL of rat brain membranes (~100-200 µg protein)

-

50 µL of assay buffer (for total binding) or non-specific binding control

-

50 µL of this compound at various concentrations (e.g., 1 nM to 100 µM)

-

50 µL of [³⁵S]TBPS (final concentration ~2 nM)

-

-

Incubation: Vortex the tubes and incubate at 25°C for 90 minutes.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³⁵S]TBPS and Kd is its dissociation constant.

GABA-Induced ³⁶Cl⁻ Influx Assay

This functional assay measures the ability of this compound to inhibit the influx of radioactive chloride ions into membrane vesicles (microsacs) upon stimulation by GABA.

Materials:

-

Rat brain microsac preparation

-

Influx Buffer: 20 mM HEPES-Tris, pH 7.4, containing 100 mM KCl, 1 mM MgSO₄

-

³⁶Cl⁻ solution

-

GABA stock solution

-

This compound stock solution

-

Picrotoxin (as a positive control for inhibition)

-

Quench Buffer (ice-cold influx buffer with 10 mM picrotoxin)

-

Filtration apparatus

Procedure:

-

Microsac Preparation: Prepare brain membrane vesicles as described for the binding assay, with final resuspension in influx buffer.

-

Pre-incubation: Pre-incubate the microsacs (~100 µg protein) with various concentrations of this compound or vehicle for 10-20 minutes at 30°C.

-

Initiation of Influx: Initiate the chloride influx by adding a mixture of GABA (final concentration ~10-100 µM) and ³⁶Cl⁻ (final activity ~0.5 µCi/sample).

-

Termination: After a short incubation period (typically 3-5 seconds), rapidly terminate the influx by adding ice-cold quench buffer and immediately filtering the mixture through a glass fiber filter.

-

Washing and Quantification: Wash the filters with quench buffer and measure the trapped radioactivity by scintillation counting.

-

Data Analysis: Determine the amount of GABA-stimulated ³⁶Cl⁻ influx by subtracting the basal influx (in the absence of GABA) from the total influx. Plot the percentage of inhibition of GABA-stimulated influx against the this compound concentration to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the chloride currents through GABA-A receptors in response to GABA application and the inhibitory effect of this compound.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or cells expressing recombinant GABA-A receptors (e.g., HEK293 or Xenopus oocytes)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

-

GABA stock solution

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Obtain a gigaseal and establish a whole-cell recording configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA (e.g., 10 µM) for a short duration (e.g., 1-2 seconds) using a rapid perfusion system to elicit an inward chloride current.

-

After obtaining a stable baseline GABA response, co-apply this compound at various concentrations with the same GABA stimulus.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct a concentration-response curve by plotting the percentage of inhibition of the GABA-evoked current against the this compound concentration.

-

Determine the IC50 for the inhibition of the GABA-A receptor current.

-

To confirm non-competitive antagonism, assess whether increasing concentrations of GABA can overcome the inhibition by this compound.

-

Conclusion

This compound is a valuable pharmacological tool for studying the GABA-A receptor. Its action as a non-competitive antagonist, likely through binding to the chloride channel pore, provides a distinct mechanism of inhibition compared to competitive antagonists that target the GABA binding site. While a precise quantitative profile of its potency remains to be fully elucidated from publicly available literature, the experimental protocols outlined in this guide provide a clear path for researchers to further characterize this compound and similar compounds. Such studies are essential for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics targeting this critical system.

The Endoperoxide Bridge of Verruculogen: A Linchpin of Neurotoxicity and a Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by several species of Penicillium and Aspergillus, has long been a subject of fascination and concern within the scientific community. Its potent neurological effects, characterized by tremors and convulsions, are intrinsically linked to its unique and complex chemical architecture. At the heart of this compound's bioactivity lies a structurally remarkable and synthetically challenging eight-membered endoperoxide ring. This whitepaper provides a comprehensive technical overview of the pivotal role of this endoperoxide moiety in the biological actions of this compound. We delve into the quantitative data elucidating its impact on ion channels and neurotransmitter systems, provide detailed experimental protocols for its study, and present visual workflows and signaling pathways to illuminate its mechanism of action. This guide is intended to serve as a critical resource for researchers investigating fungal toxins, ion channel pharmacology, and the development of novel therapeutics inspired by complex natural products.

Introduction

This compound is a member of the fumitremorgin family of indole alkaloids, distinguished by the presence of a rare endoperoxide bridge.[1][2] This functional group is not merely a structural curiosity; it is a key determinant of the molecule's potent biological effects. The primary mechanism of this compound-induced tremorgenicity involves the potent and specific inhibition of high-conductance Ca2+-activated K+ (BK) channels.[3] Additionally, this compound has been shown to modulate the GABAergic system, leading to a decrease in GABA levels in the central nervous system (CNS), which likely contributes to its convulsant properties.[4]

The biosynthetic installation of the endoperoxide ring is catalyzed by the non-heme Fe(II) and α-ketoglutarate-dependent dioxygenase, FtmOx1 (this compound Synthase), which converts fumitremorgin B into this compound.[5] The inherent instability and reactivity of the endoperoxide bridge have posed significant challenges to the total synthesis of this compound, a feat only recently accomplished.[6] This breakthrough, along with advances in chemoenzymatic synthesis, has opened new avenues for the generation of this compound analogs, enabling detailed structure-activity relationship (SAR) studies to precisely define the role of the endoperoxide ring.

The Endoperoxide Ring: A Double-Edged Sword

The endoperoxide moiety is critical to the high-affinity interaction of this compound with its biological targets. While this interaction is responsible for its toxicity, recent studies on this compound analogs, such as 13-oxothis compound, have revealed that the endoperoxide-containing core can also be harnessed for therapeutic purposes, demonstrating promising cytotoxicity against cancer cell lines. This highlights the potential for medicinal chemistry efforts to modulate the reactivity and targeting of the endoperoxide to develop novel drug candidates.

Quantitative Analysis of Biological Activity

To understand the significance of the endoperoxide ring, it is crucial to compare the biological activity of this compound with its direct precursor, fumitremorgin B, which lacks this functional group. While direct, side-by-side quantitative comparisons in the literature are limited, the available data strongly suggest a profound contribution of the endoperoxide to the potency of this compound.

| Compound | Target | Assay Type | Key Findings | Reference |

| This compound | High-conductance Ca2+-activated K+ (BK) channels | Electrophysiology (Whole-cell patch clamp) | Potent inhibitor of BK channels. | [3] |

| Fumitremorgin B | High-conductance Ca2+-activated K+ (BK) channels | Electrophysiology | Also inhibits BK channels, but with lower potency compared to this compound (qualitative observation). | [2] |

| This compound | GABAergic System | In vivo measurement of GABA levels in mouse CNS | Causes a significant decrease in GABA levels. | [4] |

| Fumitremorgin B | GABAergic System | Not explicitly reported, but implied to have similar, though potentially less potent, effects. | [2] | |

| 13-oxothis compound | Cancer Cell Lines (e.g., HeLa, A549) | Cytotoxicity Assay (MTT) | Demonstrates potent cytotoxic activity. | Inferred from recent synthetic work |

Note: The table highlights the need for further direct quantitative studies (e.g., determination of IC50 values for both this compound and fumitremorgin B on BK channels under identical experimental conditions) to definitively quantify the contribution of the endoperoxide ring to biological activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its endoperoxide ring.

Chemoenzymatic Synthesis of this compound Analogs

This protocol describes the chemoenzymatic synthesis of a this compound analog, 13-epi-verruculogen, from a precursor, which can be adapted for the synthesis of other analogs. This process utilizes the enzyme FtmOx1 to install the critical endoperoxide ring.

Experimental Workflow for Chemoenzymatic Synthesis

Caption: Workflow for the chemoenzymatic synthesis of a this compound analog.

Materials:

-

13-epi-fumitremorgin B (synthesized chemically)

-

Purified FtmOx1 enzyme (N-terminal His6-tag)

-

α-ketoglutarate

-

L-ascorbate

-

(NH4)2Fe(SO4)2·6H2O

-

Tris buffer (pH 7.5)

-

Standard laboratory glassware and equipment

-

HPLC for purification

-

NMR and Mass Spectrometer for characterization

Procedure:

-

Enzyme Expression and Purification: FtmOx1 with an N-terminal His6-tag is heterologously expressed in E. coli BL21(DE3) cells and purified using Ni-NTA affinity chromatography under aerobic conditions.

-

Enzymatic Reaction Setup: In a reaction vessel, combine 13-epi-fumitremorgin B (e.g., 0.5 mM) with FtmOx1 (e.g., 10 mol%), α-ketoglutarate (e.g., 1 mM), L-ascorbate (e.g., 1 mM), and (NH4)2Fe(SO4)2 (e.g., 1 mM) in Tris buffer (100 mM, pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

-

Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction twice.

-

Purification: Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure of the synthesized 13-epi-verruculogen using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Electrophysiological Recording of BK Channel Inhibition

This protocol outlines a whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on BK channels expressed in a mammalian cell line.

Experimental Workflow for Electrophysiology

Caption: Workflow for assessing BK channel inhibition by this compound.

Materials:

-

HEK293 cells stably or transiently expressing the α-subunit of the human BK channel (hSlo1).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer system to clamp free [Ca2+]i at a desired concentration (e.g., 10 µM), pH 7.2 with KOH.

-

This compound stock solution in DMSO.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing BK channels on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Patching: Establish a whole-cell patch-clamp configuration on a selected cell.

-

Baseline Recording: Record BK channel currents in response to a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +80 mV in 20 mV increments).

-

This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Post-application Recording: After a stable effect is reached, record BK channel currents again using the same voltage-step protocol.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after this compound application. Calculate the percentage of inhibition. To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of this compound with GABA-A receptors in rat brain membranes.

Experimental Workflow for GABA-A Receptor Binding Assay

Caption: Workflow for GABA-A receptor binding assay.

Materials:

-

Rat whole brain tissue.

-

Homogenization buffer: 0.32 M sucrose, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

[3H]muscimol (radioligand).

-

GABA (for non-specific binding determination).

-

This compound.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the supernatant at 140,000 x g for 30 minutes. Resuspend the pellet in deionized water and centrifuge again. Repeat the wash step with binding buffer. Resuspend the final pellet in binding buffer.

-

Binding Assay: In test tubes, combine the brain membrane preparation, [3H]muscimol (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).

-

Incubation: Incubate the tubes at 4°C for 45 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the Ki value.

Signaling Pathways and Mechanisms of Action

This compound exerts its primary neurotoxic effects through the modulation of ion channels and neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.

Inhibition of BK Channels

This compound acts as a potent inhibitor of BK channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound disrupts the normal repolarization of the neuronal membrane, leading to prolonged depolarization and increased neuronal firing, which manifests as tremors.

Signaling Pathway of BK Channel Inhibition by this compound

Caption: Proposed pathway of this compound-induced tremors via BK channel inhibition.

Modulation of the GABAergic System

This compound has been shown to decrease the levels of the inhibitory neurotransmitter GABA in the CNS. This reduction in GABAergic inhibition likely contributes to the convulsant effects of this compound, as it shifts the balance towards neuronal excitation. The precise mechanism by which this compound reduces GABA levels is not fully elucidated but may involve effects on GABA synthesis, release, or reuptake.

Logical Relationship of this compound's Effect on the GABAergic System

Caption: Logical flow of how this compound may induce convulsions via the GABAergic system.

Conclusion and Future Directions

The endoperoxide ring of this compound is unequivocally a critical determinant of its potent neurotoxicity. Its presence dramatically enhances the inhibitory activity of the molecule against BK channels and contributes to the disruption of GABAergic neurotransmission. The recent advancements in the chemical and chemoenzymatic synthesis of this compound and its analogs have paved the way for a more profound understanding of the structure-activity relationships governed by this unique functional group.

Future research should focus on obtaining direct quantitative comparisons of the biological activities of this compound and its endoperoxide-lacking precursor, fumitremorgin B, on various molecular targets. Such studies will provide a more precise measure of the energetic contribution of the endoperoxide ring to ligand-target interactions. Furthermore, the promising cytotoxic activity of endoperoxide-containing analogs warrants further investigation. By leveraging the synthetic methodologies now available, it is conceivable that the this compound scaffold can be transformed from a notorious toxin into a lead structure for the development of novel therapeutics for a range of diseases, including cancer. The journey from understanding the toxicophore of a fungal metabolite to harnessing its chemical power for human benefit represents a compelling frontier in natural product science and drug discovery.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the Tremorgenic Mycotoxins this compound and Fumitremorgin B by Penicillium piscarium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a new substance for decreasing of GABA levels in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]